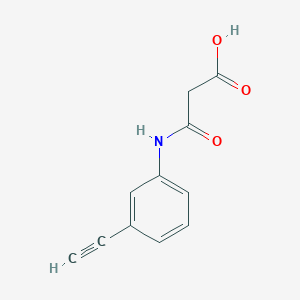

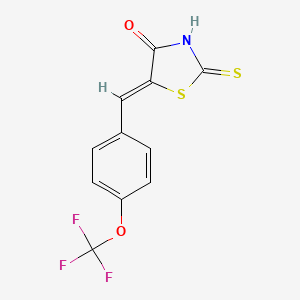

3-((3-Ethynylphenyl)amino)-3-oxopropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Material Science Applications

Synthetic Methodologies and Derivative Compounds

The synthesis of derivatives of 3-oxopropanoic acid compounds has been explored for their potential in creating novel organic materials. For instance, Kobayashi et al. (2008) demonstrated the efficient synthesis of (Z)-2-[(Z)-3-alkylideneisobenzofuran-1(3H)-ylidene] acetic acid derivatives by coupling 3-(2-Iodophenyl)-3-oxopropanoic acid derivatives with terminal alkynes, indicating the versatility of such compounds in organic synthesis Kobayashi, K., Hashimoto, K., Fukamachi, S., & Konishi, H. (2008).

Polymorphism and Solid-State Characterization

Research by Vogt et al. (2013) into polymorphic forms of ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride showcases the importance of solid-state characterization in understanding the physical properties of pharmaceutical compounds, which can have implications for their stability and formulation Vogt, F., Williams, G., Johnson, M. N. R., & Copley, R. (2013).

Pharmaceutical and Biological Research

Antimicrobial Activity

Hassanin et al. (2012) investigated the synthesis and antimicrobial activity of novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c]quinolin-2(1H)-ones from 3-oxopropanoic acid derivatives. Their work contributes to the development of new antimicrobial agents, highlighting the potential of these compounds in addressing drug-resistant bacterial infections Hassanin, H. M., & Ibrahim, M. (2012).

Enzymatic Synthesis and Chiral Compounds

The work of Sivanathan et al. (2015) on the chemoenzymatic reduction of 2-oxo acids to produce enantiomerically pure phenyllactic acids demonstrates the utility of 3-oxopropanoic acid derivatives in the synthesis of chiral compounds, which are important in the development of enantioselective drugs Sivanathan, S., Körber, F., Tent, J., Werner, S., & Scherkenbeck, J. (2015).

Applications in Dye-Sensitized Solar Cells

Photovoltaic Properties

Mane et al. (2014) synthesized a series of novel thiaporphyrins with ethynylphenyl linkers, demonstrating their application in dye-sensitized solar cells (DSSCs). The presence of ethynylphenyl linkers significantly affected the optical and photovoltaic properties of the thiaporphyrins, showcasing the potential of 3-ethynylphenyl derivatives in the development of efficient DSSCs Mane, S. B., & Hung, C. (2014).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the context in which it is used. For instance, quinazoline derivatives, which are structurally similar to the given compound, have been found to inhibit the epidermal growth factor receptor (EGFR), making them potential anticancer agents .

Future Directions

properties

IUPAC Name |

3-(3-ethynylanilino)-3-oxopropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-2-8-4-3-5-9(6-8)12-10(13)7-11(14)15/h1,3-6H,7H2,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNULHEBXFQGNKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)NC(=O)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((3-Ethynylphenyl)amino)-3-oxopropanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-4,5,6,7-tetrahydrocyclohepta[c]pyrazol-8-one](/img/structure/B2606581.png)

![5-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)furan-2-carboxamide](/img/structure/B2606583.png)

![3-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2606587.png)

![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2606592.png)

![6-Methyl-5-prop-2-enyltriazolo[1,5-a]pyrazin-4-one](/img/structure/B2606593.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)cyclohexanecarboxamide](/img/structure/B2606594.png)

![(3As,6aS)-1-benzyl-5-[(4-fluorosulfonyloxyphenyl)carbamoyl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole](/img/structure/B2606595.png)

![methyl 4-(2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B2606600.png)